molecular formula C18H24N2O2 B047055 10-Methoxy-1,6-dimethylergoline-8beta-methanol CAS No. 35155-28-3

10-Methoxy-1,6-dimethylergoline-8beta-methanol

Cat. No.: B047055
CAS No.: 35155-28-3
M. Wt: 300.4 g/mol
InChI Key: LVXVIPZBNJSUKL-NJAPINKUSA-N
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Scientific Research Applications

10-Methoxy-1,6-dimethylergoline-8beta-methanol has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of ergoline derivatives and their chemical properties.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: As a metabolite of nicergoline, it is studied for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.

    Industry: It may be used in the development of pharmaceuticals and other products requiring antioxidant properties.

Safety and Hazards

The safety symbol for 10-Methoxy-1,6-dimethylergoline-8beta-methanol is GHS07, and the signal word is Warning . The hazard statements are H302+H332, indicating that it may be harmful if swallowed or inhaled .

Preparation Methods

The synthesis of 10-Methoxy-1,6-dimethylergoline-8beta-methanol involves several steps. One common method includes the reaction of trimethylsulfoxonium iodide with 10-methoxy-6-methylergoline-8beta-methanol . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

10-Methoxy-1,6-dimethylergoline-8beta-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

10-Methoxy-1,6-dimethylergoline-8beta-methanol is unique due to its specific structure and antioxidant properties. Similar compounds include:

    Nicergoline: The parent compound from which this compound is derived. Nicergoline is used in the treatment of cognitive disorders.

    Ergoline derivatives: Other compounds in the ergoline family, such as lysergic acid and its derivatives, which have various pharmacological effects.

The uniqueness of this compound lies in its specific antioxidant activity and potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXVIPZBNJSUKL-NJAPINKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956602
Record name (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35155-28-3
Record name (8β)-10-Methoxy-1,6-dimethylergoline-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35155-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-1,6-dimethylergoline-8β-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nicergoline impact the activity of different ATPases found in neuronal synapses?

A: Research indicates that nicergoline differentially affects two key synaptosomal ATPases: Na,K-dependent ATPase and Ca,Mg-dependent ATPase []. Nicergoline acts as a non-competitive inhibitor of Ca,Mg-dependent ATPase. This means that nicergoline binds to a site on the enzyme distinct from where calcium (Ca) and magnesium (Mg) ions bind, ultimately hindering the enzyme's ability to facilitate the movement of these ions across neuronal membranes [].

Q2: What are the potential implications of nicergoline's interaction with synaptosomal ATPases on neuronal function?

A: By influencing the activity of these crucial ATPases, nicergoline can modulate the delicate balance of ions within neurons, potentially impacting various neuronal processes. For instance, the inhibition of Ca,Mg-dependent ATPase by nicergoline could lead to a slowdown in the exchange of calcium and magnesium ions between the inside and outside of neurons []. This alteration in ion flow could influence neurotransmitter release, synaptic plasticity, and overall neuronal excitability.

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